molecular formula C8H13N3O2S B5721968 ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)carbamate

ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)carbamate

Cat. No. B5721968
M. Wt: 215.28 g/mol
InChI Key: RADSHMWNSPNYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)carbamate, commonly known as EPTC, is a selective herbicide that is widely used in agriculture to control annual grasses and broadleaf weeds. EPTC belongs to the thiadiazole family of herbicides, which are known for their high efficacy and low toxicity.

Mechanism of Action

EPTC inhibits the enzyme acetolactate synthase (ALS) in plants, which is responsible for the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates and eventually causes cell death in the plant. EPTC is selective towards grasses and broadleaf weeds because the ALS enzyme in these plants is more sensitive to EPTC than in crops.
Biochemical and Physiological Effects:
EPTC has been shown to cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS) and lipid peroxidation. It also affects the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, EPTC has been shown to affect the growth and development of plants by altering the expression of genes involved in cell division and differentiation.

Advantages and Limitations for Lab Experiments

EPTC is widely used in laboratory experiments to study the effects of herbicides on plants. Its high efficacy and low toxicity make it a useful tool for weed management research. However, EPTC has limitations as well. It is not effective against all types of weeds and may have adverse effects on non-target species. Therefore, it is important to use EPTC in a responsible manner and follow proper safety protocols.

Future Directions

There are several future directions for the research on EPTC. One area of interest is the development of new formulations and delivery systems for EPTC to improve its efficacy and reduce its environmental impact. Another area of research is the study of the molecular mechanisms underlying the herbicidal activity of EPTC. This could lead to the development of new herbicides with improved selectivity and efficacy. Finally, there is a need for more research on the long-term effects of EPTC on soil health and ecosystem functioning.

Synthesis Methods

EPTC can be synthesized by reacting ethyl isocyanate with 5-isopropyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction yields EPTC as a white crystalline solid with a melting point of 69-71°C.

Scientific Research Applications

EPTC has been extensively studied for its herbicidal properties and its potential use in weed management. It has been used in various crops such as corn, soybeans, and potatoes to control weeds. EPTC has also been studied for its potential use in non-crop areas such as golf courses, parks, and roadsides.

properties

IUPAC Name

ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-4-13-8(12)9-7-11-10-6(14-7)5(2)3/h5H,4H2,1-3H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADSHMWNSPNYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate

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